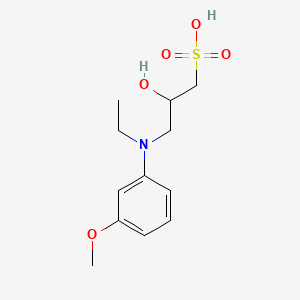
2-((6-Ethoxypyridin-3-yl)methyl)-1,4,5,6-tetrahydropyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((6-Ethoxypyridin-3-yl)methyl)-1,4,5,6-tetrahydropyrimidine is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the ethoxy group on the pyridine ring and the tetrahydropyrimidine structure contributes to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-Ethoxypyridin-3-yl)methyl)-1,4,5,6-tetrahydropyrimidine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Intermediate: The starting material, 6-ethoxypyridine, undergoes a halogenation reaction to introduce a halogen atom at the 3-position.
Nucleophilic Substitution: The halogenated pyridine intermediate reacts with a nucleophile, such as a methylamine derivative, to form the 3-substituted pyridine.
Cyclization: The substituted pyridine undergoes cyclization with a suitable reagent, such as an aldehyde or ketone, to form the tetrahydropyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
化学反応の分析
Types of Reactions
2-((6-Ethoxypyridin-3-yl)methyl)-1,4,5,6-tetrahydropyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyridine or pyrimidine rings.
Substitution: The ethoxy group or other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups.
科学的研究の応用
2-((6-Ethoxypyridin-3-yl)methyl)-1,4,5,6-tetrahydropyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound’s interactions with enzymes and receptors are of interest for understanding biological pathways and mechanisms.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for various industrial purposes.
作用機序
The mechanism of action of 2-((6-Ethoxypyridin-3-yl)methyl)-1,4,5,6-tetrahydropyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to various biological effects, depending on the specific target and pathway involved.
類似化合物との比較
Similar Compounds
- 2-((6-Methoxypyridin-3-yl)methyl)-1,4,5,6-tetrahydropyrimidine
- 2-((6-Chloropyridin-3-yl)methyl)-1,4,5,6-tetrahydropyrimidine
- 2-((6-Methylpyridin-3-yl)methyl)-1,4,5,6-tetrahydropyrimidine
Uniqueness
2-((6-Ethoxypyridin-3-yl)methyl)-1,4,5,6-tetrahydropyrimidine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. The ethoxy group can enhance the compound’s solubility and ability to interact with specific molecular targets, making it a valuable compound for various applications.
特性
分子式 |
C12H17N3O |
|---|---|
分子量 |
219.28 g/mol |
IUPAC名 |
2-[(6-ethoxypyridin-3-yl)methyl]-1,4,5,6-tetrahydropyrimidine |
InChI |
InChI=1S/C12H17N3O/c1-2-16-12-5-4-10(9-15-12)8-11-13-6-3-7-14-11/h4-5,9H,2-3,6-8H2,1H3,(H,13,14) |
InChIキー |
ZJEPEPWYCNUTEH-UHFFFAOYSA-N |
正規SMILES |
CCOC1=NC=C(C=C1)CC2=NCCCN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,5(6H)-dione](/img/structure/B13110237.png)



